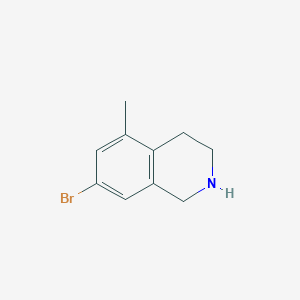

7-溴-5-甲基-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

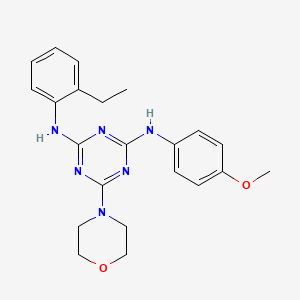

The compound "7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline" is a brominated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are a class of compounds that have drawn interest due to their presence in various natural products and their potential pharmacological activities. The presence of a bromine atom in the molecule suggests potential reactivity that could be useful in various chemical transformations, particularly in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of brominated tetrahydroisoquinolines can be achieved through different synthetic routes. One approach involves the use of bromophenols coupled with nucleoside bases, as seen in the isolation of brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides . Another method described involves a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence starting from ortho-brominated aromatic aldehydes and primary aromatic amines . Additionally, a synthesis route via reductive amination of Schiff's bases has been reported, which provides a convenient method for the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline .

Molecular Structure Analysis

The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a tetrahydroisoquinoline core, which is a saturated bicyclic structure consisting of a benzene ring fused to a six-membered nitrogen-containing ring. The addition of a bromine atom at the 7-position introduces a site for further chemical modifications and can influence the reactivity and electronic properties of the molecule .

Chemical Reactions Analysis

Brominated tetrahydroisoquinolines can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, they can participate in palladium-catalyzed cross-coupling reactions, as seen in the synthesis of N-aryl tetrahydroisoquinolines . The bromine atom can also be involved in free-radical cyclization reactions, leading to the formation of complex cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline would include its melting point, boiling point, solubility, and stability under various conditions. These properties are influenced by the molecular structure, particularly the presence of the bromine atom and the saturated tetrahydroisoquinoline ring. The bromine atom increases the molecular weight and could affect the compound's volatility and solubility in organic solvents. The specific physical and chemical properties of this compound are not detailed in the provided papers, but such properties are typically determined through experimental measurements and are crucial for the handling and application of the compound in chemical syntheses .

科学研究应用

合成和结构探索

7-溴-5-甲基-1,2,3,4-四氢异喹啉一直是合成研究的重点,这体现在对其合成和结构修饰的研究上。一项值得注意的研究报道了相关溴代四氢异喹啉的合成,展示了这些化合物在合成化学中的多功能性 (Ma 等人,2007)。另一种方法涉及从 5-溴-2-甲基-8-硝基-1,2,3,4-四氢异喹啉开始合成吡咯并[2,1-a]异喹啉,突出了生成复杂分子结构的潜力 (Voskressensky 等人,2010)。

探索生物活性衍生物

从红藻 Rhodomela confervoides 中合成溴代四氢异喹啉表明其潜在的生物学相关性。这项研究分离出与核苷酸碱基衍生物和溴代 1,2,3,4-四氢异喹啉偶联的新溴酚,暗示了发现生物活性分子的途径 (Ma 等人,2007)。

药物应用

四氢异喹啉基苯甲酰胺作为 σ 受体的配体的合成和评估反映了四氢异喹啉衍生物在制药方面的意义。该研究涉及结构修饰并评估了对受体亲和力的影响,证明了该化合物在药物开发中的重要性 (Xu 等人,2007)。

合成中的光氧化还原转化

研究还深入探讨了四氢异喹啉衍生物的光氧化还原转化。例如,将分子内光氧化还原转化应用于将 7-甲氧基-6-甲基-1,2,3,4-四氢异喹啉-5,8-二酮衍生物转化为具有生物活性的海洋天然产物,展示了该化合物在合成方法中的多功能性 (Yokoya 等人,2023)。

安全和危害

未来方向

The THIQ heterocyclic scaffold, to which 7-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline belongs, has garnered a lot of attention in the scientific community. This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, it can be expected that future research will continue to explore the potential of these compounds in various applications, particularly in the treatment of infective pathogens and neurodegenerative disorders .

属性

IUPAC Name |

7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-9(11)5-8-6-12-3-2-10(7)8/h4-5,12H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSDOVQZYRMVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCNC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1934800-64-2 |

Source

|

| Record name | 7-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)

![N-[5-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2529919.png)

![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)

![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)

![2,4-Dioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2529923.png)

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)